molecular formula C19H13NO3 B14576506 2H-Pyran-5-carbonitrile, 3-methoxy-2-oxo-4,6-diphenyl- CAS No. 61223-18-5

2H-Pyran-5-carbonitrile, 3-methoxy-2-oxo-4,6-diphenyl-

Cat. No.: B14576506
CAS No.: 61223-18-5
M. Wt: 303.3 g/mol
InChI Key: GPESYAVTNDRRMQ-UHFFFAOYSA-N
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Description

2H-Pyran-5-carbonitrile, 3-methoxy-2-oxo-4,6-diphenyl-: is a heterocyclic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing rings, which are significant in various natural products and synthetic compounds. This particular compound is characterized by its unique structure, which includes a carbonitrile group, a methoxy group, and two phenyl groups attached to the pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-5-carbonitrile, 3-methoxy-2-oxo-4,6-diphenyl- can be achieved through several methods. One common approach involves the reaction of appropriate starting materials under specific conditions to form the desired pyran ring. For instance, the reaction of a carbonitrile with a methoxy-substituted benzaldehyde in the presence of a base can lead to the formation of the pyran ring . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2H-Pyran-5-carbonitrile, 3-methoxy-2-oxo-4,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyran derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2H-Pyran-5-carbonitrile, 3-methoxy-2-oxo-4,6-diphenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical processes.

Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry: Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2H-Pyran-5-carbonitrile, 3-methoxy-2-oxo-4,6-diphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Uniqueness: 2H-Pyran-5-carbonitrile, 3-methoxy-2-oxo-4,6-diphenyl- is unique due to its combination of a carbonitrile group, a methoxy group, and two phenyl groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61223-18-5

Molecular Formula

C19H13NO3

Molecular Weight

303.3 g/mol

IUPAC Name

5-methoxy-6-oxo-2,4-diphenylpyran-3-carbonitrile

InChI

InChI=1S/C19H13NO3/c1-22-18-16(13-8-4-2-5-9-13)15(12-20)17(23-19(18)21)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

GPESYAVTNDRRMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(OC1=O)C2=CC=CC=C2)C#N)C3=CC=CC=C3

Origin of Product

United States

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